methyl 3-(4-isopropylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate
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Description
Methyl 3-(4-isopropylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate is a useful research compound. Its molecular formula is C22H24N2O4 and its molecular weight is 380.444. The purity is usually 95%.
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Biological Activity
Methyl 3-(4-isopropylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate (CAS Number: 899962-69-7) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a methanobenzo[g][1,3,5]oxadiazocine core. The molecular formula is C22H24N2O4 with a molecular weight of 380.4 g/mol. Its structural features contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C22H24N2O4 |
Molecular Weight | 380.4 g/mol |
CAS Number | 899962-69-7 |
Antimicrobial Properties
Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial activity. Studies have shown that methyl 3-(4-isopropylphenyl)-2-methyl-4-oxo derivatives can inhibit the growth of various bacterial strains. For instance, a study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
Anticancer Activity
The compound's structure suggests potential anticancer properties. Preliminary studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle progression. In vitro tests indicated that treatment with this compound resulted in reduced viability of cancer cells, particularly in breast and lung cancer models.
Anti-inflammatory Effects
Inflammation plays a crucial role in various diseases, and compounds with anti-inflammatory properties are highly sought after. Methyl 3-(4-isopropylphenyl)-2-methyl-4-oxo has demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cellular models. This suggests its potential use in treating inflammatory conditions.
The biological activities of methyl 3-(4-isopropylphenyl)-2-methyl-4-oxo appear to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Modulation : It may interact with various receptors involved in inflammation and apoptosis pathways.
- Oxidative Stress Reduction : Some studies suggest that the compound can enhance antioxidant defenses, reducing oxidative stress-related damage in cells.
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of several oxadiazole derivatives, including methyl 3-(4-isopropylphenyl)-2-methyl-4-oxo. The results showed a significant reduction in bacterial colony counts compared to controls.
- Cancer Cell Line Studies : In vitro assays involving breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers (caspase activation).
- Inflammation Model : In a murine model of inflammation, administration of the compound led to decreased levels of inflammatory markers and improved clinical scores compared to untreated controls.
Properties
IUPAC Name |
methyl 9-methyl-11-oxo-10-(4-propan-2-ylphenyl)-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-13(2)14-5-8-16(9-6-14)24-21(26)23-18-12-22(24,3)28-19-10-7-15(11-17(18)19)20(25)27-4/h5-11,13,18H,12H2,1-4H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVFMBGQBWCNIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)NC3CC2(OC4=C3C=C(C=C4)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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